3-Bromo-5-chlorophenacylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

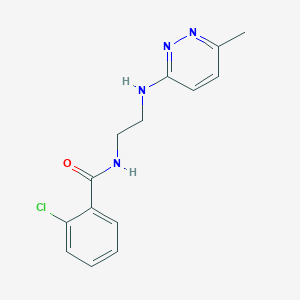

“3-Bromo-5-chlorophenacylamine hydrochloride” is a chemical compound with the molecular formula C6H7BrCl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chlorophenacylamine hydrochloride” can be represented by the SMILES stringNNC1=CC (Cl)=CC (Br)=C1.Cl . The InChI key is SBONUPAUTHIWBT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical form of “3-Bromo-5-chlorophenacylamine hydrochloride” is solid . The molecular weight is 257.94 .Scientific Research Applications

Synthesis and Biological Activity

3-Bromo-5-chlorophenacylamine hydrochloride is involved in the synthesis of various organic compounds, demonstrating its utility in chemical research. For instance, derivatives of 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride. These compounds exhibit significant antitubercular and antimicrobial activities, showcasing the potential for developing new therapeutic agents (Popat et al., 2004).

Analytical Chemistry Applications

Bromine chloride, closely related to 3-bromo-5-chlorophenacylamine hydrochloride, has been employed as a standard reagent in hydrochloric acid medium for the rapid and precise determination of various organic compounds through direct or indirect titrimetric methods. This demonstrates the compound's importance in analytical chemistry for accurate quantification and analysis (Verma et al., 1978).

Environmental Chemistry and Toxicology

The role of bromine and chlorine-based compounds in environmental chemistry and toxicology is significant. Studies on the degradation products of benzophenone-3 in chlorinated seawater swimming pools have shed light on the formation of brominated disinfection byproducts. These findings are crucial for understanding the environmental impact and health risks associated with the use of such compounds in water treatment processes (Manasfi et al., 2015).

Synthesis of Fluorescent Analogs for Bioconjugation

The synthesis of fluorescent analogs of polychlorinated biphenyls for use in continuous flow immunosensor assays represents another research application. By introducing a free primary amine group into the parent compound and subsequently reacting it with the succinimidyl ester of a sulfoindocyanine dye, researchers have developed a method to create fluorescently-labeled products. This technique is valuable for bioconjugation and the development of sensitive detection systems in biochemical research (Charles et al., 1995).

Catalysis and Organic Synthesis

Research on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex has highlighted the chemoselectivity achievable with compounds related to 3-bromo-5-chlorophenacylamine hydrochloride. Such studies are pivotal in advancing the field of organic synthesis, offering efficient routes to aminated products with potential applications in medicinal chemistry and material science (Ji et al., 2003).

properties

IUPAC Name |

2-amino-1-(3-bromo-5-chlorophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3H,4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMPUJSUJWDWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chlorophenacylamine hydrochloride | |

CAS RN |

1980049-85-1 |

Source

|

| Record name | 2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)

![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)

![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2940984.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)

![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)